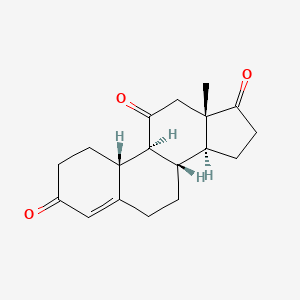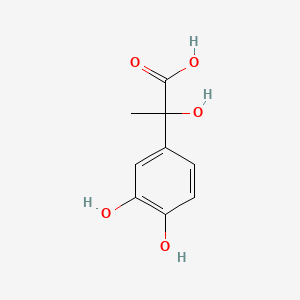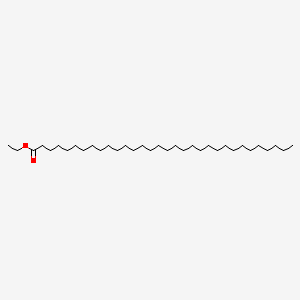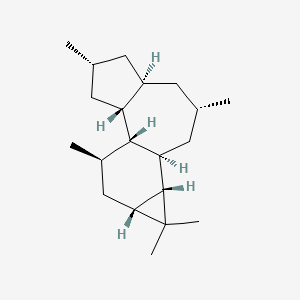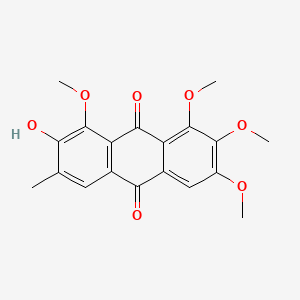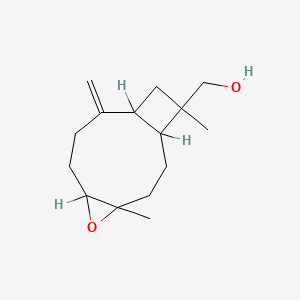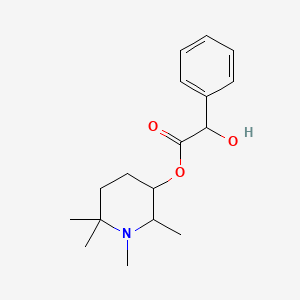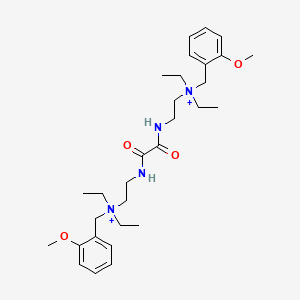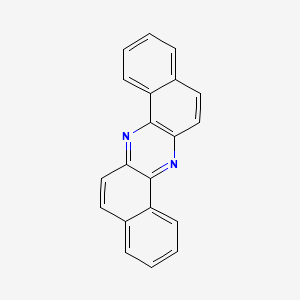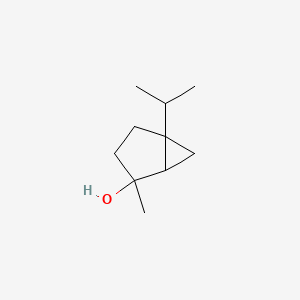
Sabinene hydrate
Overview
Description
Sabinene hydrate is a monoterpene present in Origanum majorana, which is synthesized by the enzyme sabinene hydrate synthase . It is widely used as a fragrance ingredient in a variety of products, including soaps, household cleaners, detergents, shampoos, fine fragrances, etc . It is also found in the oils of spearmint and peppermint, as well as in a selection of spicy herbs and citrus fruits .
Synthesis Analysis
Sabinene hydrate is synthesized by the enzyme sabinene hydrate synthase . Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .Molecular Structure Analysis
The molecular formula of Sabinene hydrate is C10H18O . Its molecular weight is 154.25 g/mol .Chemical Reactions Analysis
Sabinene hydrate is produced through a series of chemical reactions catalyzed by the enzyme sabinene hydrate synthase . The precursor, geranyl pyrophosphate, undergoes isomerization and cyclization to form sabinene .Scientific Research Applications
Pharmaceutical Applications
Sabinene hydrate has been identified in the essential oil of sweet marjoram and is associated with a wide range of pharmacological activities. It has shown potential in antimicrobial properties and may be useful for the treatment of respiratory and gastrointestinal problems . Additionally, it has been linked to anti-inflammatory effects, with studies indicating its ability to suppress the production of pro-inflammatory cytokines like TNFα and interleukins .
Green Chemistry
As a new green solvent derived from biomass, Sabinene hydrate has no known toxicity and can be recycled by distillation. It has been effectively used in the synthesis of thiazolo[5,4-b]pyridine heterocycles, which are important in various chemical syntheses . This application underscores its role in sustainable chemistry and its potential to replace more harmful solvents.
Analytical Chemistry
In analytical chemistry, Sabinene hydrate serves as a reference standard for the quantification of volatile compounds in various plants using chromatography techniques. This is crucial for ensuring the quality and consistency of plant extracts used in different industries .
Cancer Research
Research suggests that Sabinene hydrate may have applications in cancer research. It is effective against certain cancer cells and can alleviate some side effects of chemotherapy without compromising its efficacy . This opens up possibilities for its use as a complementary therapy in oncology.
Flavor and Fragrance Industry
The eco-responsible production of (E)-®-4-thujanol crystals from selected wild thyme has been reported, which may open up new opportunities for the flavor and fragrance industries. These crystals can be used as aromatic ingredients for food, cosmetics, and pharmaceuticals due to their fresh minted thyme taste .
Agricultural Applications
(E)-®-4-thujanol has been identified as a pollen attractor and an insect repellent. This dual function makes it valuable in agriculture for both attracting pollinators like bees and repelling pests such as bark beetles .
Future Directions
Mechanism of Action
Target of Action
Sabinene hydrate, a monoterpene present in Origanum majorana, has been shown to have potential anticancer effects . The compound’s primary targets are non-small cell lung cancer (NSCLC) cells . It decreases their viability and colony growth in vitro .
Mode of Action
Sabinene hydrate interacts with its targets by significantly decreasing NSCLC cell viability in a concentration-dependent manner . It also reduces their colony growth in vitro and downregulates survivin expression in these cells .
Biochemical Pathways
Sabinene hydrate is synthesized by the enzyme sabinene hydrate synthase . The general synthetic pathway of sabinene has been identified from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . The biosynthetic pathway uses the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway, combining the GPP and sabinene synthase genes in an engineered Escherichia coli strain .
Pharmacokinetics
It’s worth noting that microbial synthesis can be a promising route for sabinene production . The culture medium and process conditions were optimized to enhance sabinene production .
Result of Action
Sabinene hydrate has been found to have strong anti-inflammatory activity . It reduces inflammation, which can help those dealing with the pain, heat, or reduced movement that occurs when inflammation gets out of control . Moreover, it has potential anticancer effects, as it decreases the viability and colony growth of NSCLC cells .
Action Environment
Sabinene hydrate is derived from biomass and can be recycled by distillation . It can be used as it is or distilled to synthesize thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation . This new solvent was compared with various conventional and green solvents . The conditions were optimized to enable the syntheses in satisfactory yields .
properties
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862164 | |
| Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
546-79-2 | |
| Record name | Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabinene hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sabinene hydrate?
A1: Sabinene hydrate has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What is known about the spectroscopic data of sabinene hydrate?
A: While specific spectroscopic data isn't extensively discussed in the provided research, gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify sabinene hydrate in essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: Are there different isomers of sabinene hydrate?
A: Yes, sabinene hydrate exists as two diastereomers: cis-sabinene hydrate and trans-sabinene hydrate. Both isomers are often found together in essential oils, but their ratios can vary depending on the plant species and extraction methods [, , , , , , , ].
Q4: What are the primary sources of sabinene hydrate?
A: Sabinene hydrate is found in the essential oils of various plants, with some of the most notable being several Origanum species (like marjoram), thyme (Thymus vulgaris), and tea tree (Melaleuca alternifolia) [, , , , , , , , , , , ].
Q5: Does sabinene hydrate possess antioxidant properties?
A: Research suggests that sabinene hydrate exhibits antioxidant effects. A study found that it provided protection against oxidative deterioration in roasted sunflower seeds, inhibiting peroxide formation and rancid flavor development [].
Q6: What about the antimicrobial properties of sabinene hydrate?
A: Studies have demonstrated that sabinene hydrate, particularly in combination with other monoterpenes, can inhibit the growth of various bacteria, including drug-resistant strains of Staphylococcus aureus and Escherichia coli []. Additionally, it shows potential in inhibiting biofilm formation by certain bacterial strains [].
Q7: Has sabinene hydrate shown any potential in anticancer research?
A: While research is ongoing, studies on Origanum majorana essential oil (OMEO), which contains sabinene hydrate as a major component, have shown promising results against non-small cell lung cancer (NSCLC). These studies suggest that sabinene hydrate, especially in combination with terpinen-4-ol, could contribute to the anticancer effects observed, potentially by downregulating survivin expression in cancer cells [].
Q8: Are there any other potential biological activities of sabinene hydrate?
A8: Research on the biological activities of sabinene hydrate is ongoing. Some studies suggest potential for anti-inflammatory, analgesic, and insecticidal properties, but more research is needed to confirm these effects and understand the underlying mechanisms.
Q9: What factors can affect the yield and composition of sabinene hydrate in essential oils?
A9: Several factors can influence the quantity and type of sabinene hydrate present in essential oils. These include:
- Plant species and chemotype: Different plant species and even individual plants within a species can have varying essential oil compositions [, , , , , , ].
- Geographical location and climate: Environmental factors like altitude, temperature, and rainfall can impact plant metabolism and essential oil production [, , , ].
- Harvest time and plant part: The age of the plant, specific part harvested (leaves, flowers, stems), and even the time of day can affect oil yield and composition [, , , ].
- Extraction method and conditions: The method of extraction (e.g., steam distillation, solvent extraction, supercritical fluid extraction) and parameters like temperature and duration can significantly impact the final oil profile [, , , , , ].
Q10: Is sabinene hydrate stable during extraction and storage?
A: Sabinene hydrate, particularly the cis isomer, can be susceptible to isomerization and degradation under certain conditions, particularly heat and acidic environments. During steam distillation, prolonged heating can lead to the conversion of trans-sabinene hydrate to terpinen-4-ol []. This highlights the importance of carefully controlling extraction and storage conditions to preserve the desired composition of essential oils containing sabinene hydrate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)
![(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B1222999.png)
